Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate
Description
Contextualization within Organohalogen Chemistry
Organohalogen compounds are organic molecules that contain one or more halogen atoms. adichemistry.comsimply.science This class of compounds is vast and plays a crucial role in numerous areas of chemistry and industry. britannica.com The inclusion of halogens like fluorine, chlorine, bromine, and iodine dramatically influences the physical and chemical properties of an organic molecule. britannica.com The carbon-halogen bond is a key feature, with its polarity and strength varying depending on the specific halogen. adichemistry.combritannica.com
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a prime example of a polyhalogenated compound, containing both fluorine and bromine. The presence of multiple halogen atoms can lead to unique reactivity and applications. adichemistry.com Organohalogen compounds are widely utilized as solvents, refrigerants, and, most importantly, as versatile intermediates in the synthesis of a wide array of other organic molecules, including pharmaceuticals and polymers. adichemistry.combritannica.com
Significance of Fluorinated and Brominated Butanoates in Contemporary Synthetic Methodologies
The incorporation of fluorine into organic molecules is a strategy of immense importance in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Fluorinated compounds are found in a substantial portion of new pharmaceuticals, highlighting the impact of this element in drug design. nih.gov
Similarly, brominated compounds are highly valuable in organic synthesis. The carbon-bromine bond is often weaker than the carbon-fluorine bond, making it a useful functional group for a variety of chemical transformations. britannica.com Brominated intermediates are frequently used in cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Butanoate esters, like the ethyl ester group in the target molecule, are common structural motifs in organic chemistry. They can be readily synthesized and are susceptible to a range of transformations, making them valuable handles for molecular elaboration. The combination of fluorine, bromine, and a butanoate ester framework in this compound suggests its potential as a versatile building block for the synthesis of complex, highly functionalized molecules.
Overview of Current Research Trajectories and Future Directions for the Chemical Compound
While specific research on this compound is not extensively documented, its structure allows for informed predictions about its potential research directions. The presence of both a reactive bromine atom and a tetrafluorinated backbone makes it a promising precursor for the synthesis of novel fluorinated compounds.
Future research is likely to focus on several key areas:
Synthetic Applications: Exploring the utility of this compound as a building block in organic synthesis. This could involve using the bromine atom for nucleophilic substitution or cross-coupling reactions to introduce new functional groups. The ester group could also be modified to create a variety of derivatives.
Medicinal Chemistry: Investigating the potential of this compound and its derivatives as new pharmaceutical agents. The unique combination of fluorine and bromine may lead to compounds with interesting biological activities.
Materials Science: Examining the incorporation of this fluorinated butanoate into polymers and other materials. Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance.
The table below summarizes the key structural features of this compound and their implications for its chemical reactivity and potential applications.
| Structural Feature | Chemical Significance | Potential Applications |
| Tetrafluorinated Butanoate Chain | Enhances thermal and metabolic stability, influences lipophilicity. | Development of stable pharmaceuticals and materials. |
| Terminal Bromine Atom | Serves as a reactive site for nucleophilic substitution and cross-coupling reactions. | Synthesis of complex organic molecules. |
| Ethyl Ester Group | Can be hydrolyzed, reduced, or otherwise modified to introduce new functionalities. | Versatile handle for chemical derivatization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF4O2/c1-2-13-4(12)3-5(8,9)6(7,10)11/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKVZBJIJWWPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Bromo 3,3,4,4 Tetrafluorobutanoate
Established Synthetic Routes and Precursors
Established methodologies for synthesizing halogenated esters provide a foundational framework for producing Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate. These routes rely on well-understood reaction mechanisms, including radical substitution for bromination, electrophilic fluorination for introducing fluorine atoms, and acid-catalyzed esterification.
Halogenation Strategies for Butanoate Frameworks
The introduction of a bromine atom onto a butanoate or related alkyl chain is a critical step. The most common strategy for alkanes is free-radical halogenation. ucalgary.cawikipedia.org This type of reaction is typically initiated by UV light or a chemical radical initiator. wikipedia.orgyoutube.com
Free-Radical Bromination: This process occurs via a free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination. byjus.com
Initiation: UV light can cause the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals. ucalgary.ca
Propagation: A bromine radical abstracts a hydrogen atom from the alkane chain (in this case, a tetrafluorobutane derivative), creating an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the bromoalkane and a new bromine radical, which continues the chain reaction. ucalgary.ca
Termination: The reaction concludes when two radicals combine. ucalgary.ca
For a precursor like ethyl 3,3,4,4-tetrafluorobutanoate, the bromination would selectively occur at the C-4 position due to the stability of the resulting radical. Bromination is generally more selective than chlorination for the position that forms the most stable radical. ucalgary.ca
Another relevant established method involves the synthesis of brominated esters from precursors like γ-butyrolactone. For instance, ethyl 4-bromobutyrate can be synthesized in a one-step process from γ-butyrolactone by reacting it with hydrogen bromide gas followed by the addition of absolute ethanol (B145695). chemicalbook.comgoogle.com This highlights a pathway where the bromo-butanoate framework is constructed prior to fluorination.
Fluorination Techniques for Alkyl Chains in Compound Synthesis
Introducing multiple fluorine atoms onto an alkyl chain is a challenging yet crucial aspect of synthesizing the target compound. Several methods exist, ranging from traditional halogen exchange to modern electrophilic fluorination.
Electrophilic Fluorination: This is a primary method for incorporating fluorine into organic molecules. wikipedia.org It involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most commonly used due to their relative stability, safety, and effectiveness. wikipedia.org
| Fluorinating Agent | Acronym | Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | A versatile, stable, and widely used electrophilic fluorinating agent. researchgate.netnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | An effective N-F reagent used in various fluorination reactions, including catalytic asymmetric processes. wikipedia.orgnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A common fluorinating agent used in organic synthesis. wikipedia.org |
These reagents can fluorinate substrates like 1,3-dicarbonyl compounds and enol esters under mild conditions. researchgate.net The mechanism is believed to be a polar two-electron process rather than a single-electron transfer (SET) involving radical intermediates. researchgate.net
Traditional Methods:
Halogen Exchange (Halex) Process: This method involves the substitution of other halogens (typically chlorine) with fluorine using a fluoride (B91410) salt. The Swarts reaction, for example, uses antimony trifluoride (SbF₃) to convert alkyl chlorides to alkyl fluorides. dovepress.com
Simons Electrofluorination: This electrochemical process has been used for producing perfluorinated compounds like acyl fluorides. dovepress.com
The synthesis of the precursor 4-bromo-3,3,4,4-tetrafluorobutanoic acid likely involves the fluorination of a suitable four-carbon starting material.
Esterification Pathways and Optimization
The final step in the synthesis is the formation of the ethyl ester. The most direct and established method for this transformation is the Fischer esterification of the corresponding carboxylic acid, 4-bromo-3,3,4,4-tetrafluorobutanoic acid.
Fischer Esterification: This reaction involves treating a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. To optimize the yield of the ester, the equilibrium is typically shifted to the product side by using a large excess of the alcohol, which often serves as the solvent. masterorganicchemistry.com The byproduct of the reaction is water. masterorganicchemistry.com
The general mechanism involves several steps:
Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol on the carbonyl carbon.
Proton transfer from the alcohol moiety to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester product. masterorganicchemistry.com
Alternative Esterification Methods: For carboxylic acids that are less reactive or sensitive to strong acids, alternative methods can be employed.
Acyl Halide Formation: The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.orgwikipedia.org The resulting 4-bromo-3,3,4,4-tetrafluorobutanoyl chloride would then react readily with ethanol to form the desired ethyl ester.
Alkyl Halide Reaction: Carboxylic acids can be converted to esters by reacting them with alkyl halides, a process that can be facilitated by electroreduction or catalyzed by reagents like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol | High-yielding, suitable for less reactive acids. asianpubs.org |
| With Alkyl Halides | Alkyl Halide, Base or Catalyst | Useful under specific conditions, can be achieved via electrochemistry. researchgate.net |
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis focus on improving efficiency, selectivity, and sustainability. These novel approaches, centered on catalysis and green chemistry principles, offer more advanced pathways for constructing complex molecules like this compound.
Catalytic Synthesis Innovations for Enhanced Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions, reducing waste, and improving yields.
Catalytic Fluorination: Significant progress has been made in the catalytic fluorination of C-H bonds, which offers a more direct way to introduce fluorine. Palladium-catalyzed fluorination of allylic C-H bonds has been achieved using electrophilic Pd(II)-sulfoxide catalyst systems under mild conditions. dovepress.com While not directly applicable to a saturated chain, this demonstrates the potential of C-H activation for fluorination. Organocatalysis has also emerged as a powerful tool. For example, chiral isothiourea catalysts have been used for the enantioselective fluorination of carboxylic acids to produce α-fluoroesters. mdpi.com
Catalytic Esterification: To overcome the limitations of traditional esterification, various catalytic systems have been developed.
Biocatalysis: Lipases are enzymes that can catalyze esterification under mild conditions. nih.gov This method is highly selective and environmentally friendly, making it a valuable tool for producing esters like butyl-butyrate. nih.govnih.gov
Solid Acid Catalysts: Ion-exchange resins, such as Dowex and Amberlyst, have shown good results for the esterification of butyric acid and 1-butanol, offering advantages in terms of catalyst separation and reusability. nih.gov
Nickel-Catalyzed Electrochemical Methods: An innovative approach involves the esterification of carboxylic acids with aryl halides through the merger of paired electrolysis and nickel catalysis. acs.org This method allows for C-O bond formation at room temperature in an undivided electrochemical cell, showcasing a modern, energy-efficient route. acs.org
Green Chemistry Principles in Compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of organofluorine compounds is an area where these principles are increasingly being applied. dovepress.comresearchgate.net
Sustainable Fluorination: Efforts in green fluorine chemistry focus on developing more environmentally benign fluorination methods. dovepress.com This includes:
Selective Direct Fluorination (SDF): Using elemental fluorine in a controlled manner, for example in microreactors, can lead to high yields and purity for certain substrates like malonate esters, with a significant reduction in the process mass intensity (PMI). semanticscholar.org
Safer Fluoride Sources: Using HF-amine systems, which are less volatile than anhydrous hydrogen fluoride (aHF), can improve handling safety in halogen exchange reactions. semanticscholar.org
Avoiding Hazardous Reagents: Moving away from heavy metal-based reagents like SbF₃ used in traditional Swarts reactions reduces environmental impact. dovepress.com
Greener Solvents and Energy Sources:
Solvent Choice: Research is exploring the use of greener solvents. For example, it has been demonstrated that some nucleophilic fluorination reactions can proceed in mixtures of ethanol and water, challenging the convention that such reactions require anhydrous conditions. researchgate.net
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in processes like the synthesis of carboxylic acids, reducing energy consumption compared to conventional heating. mdpi.com
Electrochemical Synthesis: Electrochemical methods, as mentioned in catalytic esterification, can replace chemical redox agents, thus avoiding stoichiometric waste and often operating under milder conditions. acs.org
By integrating these catalytic and green chemistry approaches, the synthesis of this compound can be designed to be more efficient, selective, and environmentally sustainable.
Flow Chemistry Applications and Process Intensification
The synthesis of this compound via free-radical bromination is a prime candidate for adaptation to continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processes for radical reactions, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. rsc.orgresearchgate.net
Process intensification can be achieved by leveraging the unique features of flow systems. frontiersin.orgvapourtec.commdpi.com For the proposed synthesis, a microreactor setup would allow for:
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors enables efficient dissipation of heat generated during the exothermic bromination reaction, preventing thermal runaways and the formation of unwanted byproducts. vapourtec.com
Enhanced Mixing: Micromixers can ensure rapid and homogeneous mixing of the reactants and the radical initiator, leading to more consistent product quality and higher yields.
Photochemical Activation: The use of transparent tubing (e.g., PFA or FEP) allows for efficient photochemical initiation of the radical reaction using UV-LEDs, offering better control and energy efficiency compared to traditional mercury lamps. thieme-connect.de
In-line Quenching and Analysis: The product stream can be directly quenched and analyzed in-line using techniques like FTIR or NMR spectroscopy, enabling real-time reaction monitoring and optimization.
Table 2: Potential Parameters for Flow Synthesis of this compound
| Parameter | Value/Range | Rationale |
| Reactor Type | Microreactor (e.g., glass, silicon carbide) | Excellent heat and mass transfer. vapourtec.com |
| Residence Time | Seconds to minutes | Rapid reaction kinetics of radical additions. thieme-connect.de |
| Temperature | 25-100 °C | Dependent on the choice of radical initiator. |
| Pressure | 1-10 bar | To suppress solvent evaporation and enhance gas solubility. |
| Reactant Concentration | 0.1-1.0 M | Optimization required to balance reaction rate and selectivity. |
Mechanistic Insights into Compound Formation Reactions
The formation of this compound via the proposed route proceeds through a free-radical chain mechanism. This mechanism can be broken down into three key stages: initiation, propagation, and termination. masterorganicchemistry.comwikipedia.org
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or exposure to UV light, generating two free radicals. These radicals then abstract a bromine atom from the bromine source (e.g., NBS) to produce a bromine radical (Br•).
Propagation: The bromine radical adds to the electron-deficient double bond of ethyl 3,3,4,4-tetrafluorobut-2-enoate. This addition occurs in an anti-Markovnikov fashion, where the bromine atom attaches to the carbon with the most hydrogen atoms (in this case, the carbon at the 2-position) to form a more stable radical intermediate on the carbon bearing the electron-withdrawing ester group. masterorganicchemistry.comwikipedia.org This resulting radical then abstracts a hydrogen atom from a suitable donor (if present) or a bromine atom from another molecule of the bromine source to yield the final product and regenerate a bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, two organic radicals, or a bromine radical and an organic radical.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of free-radical halogenation reactions are typically fast, with the rate being dependent on the concentration of the reactants and the radical initiator, as well as the temperature and light intensity (for photochemical initiation). slideshare.net The propagation steps are generally very rapid, while the initiation step is often the rate-determining step.
From a thermodynamic perspective, the addition of bromine to an alkene is an exothermic process. slideshare.net The strength of the C-Br bond formed is greater than the strength of the pi-bond broken in the alkene, resulting in a net release of energy. The presence of the electron-withdrawing tetrafluoroethyl and ester groups in the starting material can influence the thermodynamics by affecting the stability of the radical intermediate.
Stereochemical Control and Diastereoselectivity in Synthesis
The addition of a bromine radical to the double bond of ethyl 3,3,4,4-tetrafluorobut-2-enoate creates a new stereocenter at the 2-position. The intermediate radical at the 3-position is typically trigonal planar or rapidly inverting, meaning that the subsequent abstraction of a bromine atom can occur from either face of the radical. chemistrysteps.comchemistrysteps.com This generally leads to a racemic mixture of the (2R,3S) and (2S,3R) enantiomers if the starting alkene is the E-isomer, and the (2R,3R) and (2S,3S) enantiomers if the starting alkene is the Z-isomer.
Achieving diastereoselectivity in such reactions is challenging and often requires the use of chiral auxiliaries or catalysts to influence the direction of the radical addition or the subsequent bromine atom transfer. acs.org However, for this specific substrate, the presence of the existing chiral center at the 3-position in the intermediate radical could potentially induce some degree of diastereoselectivity in the formation of the second stereocenter at the 2-position, though this would likely be modest without external chiral control.
Purification and Isolation Methodologies for High Purity Compound Production
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Common impurities may include unreacted starting materials, the radical initiator and its byproducts, and any side-products from the reaction. A typical purification protocol would involve the following steps:
Work-up: The reaction mixture is first washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted bromine. This is followed by washing with water and brine to remove any water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
Chromatography: Column chromatography is a highly effective method for separating the desired product from closely related impurities. A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the components onto the silica gel.
Distillation: If the product is thermally stable and has a sufficiently high boiling point, fractional distillation under reduced pressure can be employed to separate it from lower-boiling impurities and non-volatile residues. Given the likely high boiling point of this fluorinated and brominated ester, vacuum distillation would be the preferred method to avoid decomposition.
Table 3: Comparison of Purification Techniques
| Technique | Principle | Applicability | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption | High-purity separation | High resolution, applicable to a wide range of compounds | Time-consuming, requires solvents |
| Fractional Distillation | Difference in boiling points | For thermally stable, volatile compounds | Scalable, can remove non-volatile impurities | Not suitable for azeotropes or thermally sensitive compounds |
| Crystallization | Difference in solubility | For solid compounds | Can yield very pure product | Product must be a solid, potential for product loss in mother liquor |
Chemical Reactivity and Transformation Pathways of Ethyl 4 Bromo 3,3,4,4 Tetrafluorobutanoate
Reactions Involving the Bromine Moiety
The bromine atom, attached to a secondary carbon that is part of a tetrafluorinated ethyl chain, is the primary site for a variety of chemical transformations. The reactivity of this moiety is governed by the electronic effects of the adjacent difluoro groups.
Nucleophilic substitution reactions at the C-Br bond of ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate are anticipated to be challenging due to the strong electron-withdrawing effect of the adjacent difluoromethylene (-CF2-) group. This effect decreases the electron density on the carbon atom bearing the bromine, making it susceptible to nucleophilic attack. However, the steric hindrance from the bulky fluorine atoms and the potential for elimination reactions can compete with substitution.
Table 1: Predicted Outcome of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |
| Hydroxide | Sodium Hydroxide | Ethyl 3,3,4,4-tetrafluoro-4-hydroxybutanoate | Aqueous or alcoholic solvent |
| Alkoxide | Sodium Methoxide | Ethyl 4-methoxy-3,3,4,4-tetrafluorobutanoate | Anhydrous alcohol |
| Cyanide | Sodium Cyanide | Ethyl 4-cyano-3,3,4,4-tetrafluorobutanoate | Polar aprotic solvent (e.g., DMSO) |
| Azide | Sodium Azide | Ethyl 4-azido-3,3,4,4-tetrafluorobutanoate | Polar aprotic solvent (e.g., DMF) |
It is important to note that reaction conditions would need to be carefully optimized to favor substitution over elimination, which could lead to the formation of ethyl 3,4,4-trifluorobut-3-enoate.
The carbon-bromine bond in this compound can be cleaved through reductive processes to replace the bromine atom with a hydrogen atom. This transformation is a common method for the removal of halogen atoms from organic molecules. A variety of reducing agents can be employed for this purpose.
Commonly used methods for reductive dehalogenation that would be applicable include:
Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Metal/Acid Systems: Using a metal like zinc in the presence of an acid like acetic acid.
Hydride Reagents: Reagents such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are effective for the reductive cleavage of C-Br bonds.
The product of such a reaction would be ethyl 3,3,4,4-tetrafluorobutanoate.
The formation of organometallic reagents from this compound is a critical step for its use in carbon-carbon bond-forming reactions. However, the presence of the ester functionality within the same molecule complicates the direct formation of highly reactive organometallic species like Grignard and organolithium reagents.
Grignard Reagents: Attempting to form a Grignard reagent by reacting with magnesium metal would likely lead to intramolecular reaction, where the newly formed Grignard reagent attacks the ester group of another molecule, leading to polymerization or complex mixtures.
Organolithium Reagents: Similarly, the use of lithium metal would result in a highly reactive organolithium species that would be incompatible with the ester group.
Organozinc Reagents: The formation of organozinc reagents, often via a Reformatsky-type reaction, is a more viable approach. Reacting this compound with activated zinc metal would generate a more stable and less reactive organozinc intermediate. This reagent can then participate in nucleophilic addition reactions with aldehydes and ketones.
Table 2: Feasibility of Organometallic Reagent Formation
| Reagent Type | Metal | Feasibility with Ester Group | Potential Issues |
| Grignard | Magnesium | Low | Intramolecular and intermolecular side reactions |
| Organolithium | Lithium | Very Low | High reactivity leading to side reactions |
| Organozinc | Zinc | High | Requires activated zinc; less reactive than Grignard/Organolithium |
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in various radical reactions, such as addition to alkenes or alkynes, and atom transfer radical polymerization (ATRP).
The generation of the radical is typically initiated by:
Radical Initiators: Compounds like AIBN or benzoyl peroxide upon heating or photolysis.
Transition Metal Catalysts: In ATRP, a transition metal complex (e.g., a copper(I) complex) can facilitate the reversible formation of the radical.
Once formed, the ethyl 3,3,4,4-tetrafluorobutanoat-4-yl radical can react with a variety of substrates. For example, its addition to an alkene would proceed via a chain mechanism to form a new carbon-carbon bond.
Reactions Involving the Ester Functionality
The ethyl ester group in this compound is another site for chemical modification, although its reactivity is also influenced by the adjacent fluorinated chain.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: In the presence of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. This is a reversible process, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.
Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide, sodium ethoxide) can deprotonate the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the ester. This process is also reversible.
The electron-withdrawing effect of the tetrafluoroethyl chain would increase the electrophilicity of the ester's carbonyl carbon, potentially facilitating nucleophilic attack and thus the transesterification reaction.
Table 3: Examples of Transesterification Reactions
| Alcohol | Catalyst | Product |
| Methanol | H2SO4 (catalytic) | Mthis compound |
| Isopropanol | Sodium Isopropoxide | Isopropyl 4-bromo-3,3,4,4-tetrafluorobutanoate |
| Benzyl alcohol | p-Toluenesulfonic acid | Benzyl 4-bromo-3,3,4,4-tetrafluorobutanoate |
Hydrolysis Mechanisms under Acidic and Basic Conditions
The hydrolysis of this compound involves the cleavage of its ester functional group to yield 4-bromo-3,3,4,4-tetrafluorobutanoic acid and ethanol. This transformation can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.
Under acidic conditions, the hydrolysis is a reversible process catalyzed by protons (H+). The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of ethanol to yield the carboxylic acid. Due to the reversible nature of this reaction, an excess of water is typically used to drive the equilibrium towards the products. libretexts.org
In contrast, hydrolysis under basic conditions, also known as saponification, is an irreversible reaction. This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. The final step involves the protonation of the carboxylate salt with a strong acid to yield the free carboxylic acid. The irreversibility of this reaction is a key advantage, as it typically leads to higher yields of the carboxylic acid compared to acidic hydrolysis. chemguide.co.uklibretexts.org
| Condition | Reagents | Products | Mechanism | Reversibility |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H2SO4, water | 4-bromo-3,3,4,4-tetrafluorobutanoic acid, Ethanol | Nucleophilic acyl substitution (acid-catalyzed) | Reversible |
| Basic Hydrolysis (Saponification) | NaOH or KOH, water, followed by acid workup | 4-bromo-3,3,4,4-tetrafluorobutanoic acid, Ethanol | Nucleophilic acyl substitution (base-mediated) | Irreversible |
Reductions to Alcohols, Aldehydes, and Amines
The reduction of this compound can target either the ester functional group or the carbon-bromine bond, depending on the choice of reducing agent and reaction conditions.
Reduction of the ester group to a primary alcohol, 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4). This reaction typically proceeds in an anhydrous ether solvent. The hydride ion from LiAlH4 acts as a nucleophile, attacking the carbonyl carbon of the ester.
Partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this transformation can be achieved using specialized reagents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H).
The carbon-bromine bond can also be selectively reduced. For instance, radical-based reductions using reagents like tributyltin hydride (Bu3SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) can replace the bromine atom with a hydrogen atom, yielding Ethyl 3,3,4,4-tetrafluorobutanoate.
Furthermore, the bromine atom can be displaced by an amino group through nucleophilic substitution to form the corresponding amine. Alternatively, reduction of the ester to an alcohol followed by conversion to a leaving group and subsequent reaction with an amine source can also yield amines.
| Target Functional Group | Reducing Agent/Reagents | Product | Product Type |
|---|---|---|---|
| Ester | Lithium aluminum hydride (LiAlH4) | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | Primary Alcohol |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | 4-bromo-3,3,4,4-tetrafluorobutanal | Aldehyde |
| Carbon-Bromine Bond | Tributyltin hydride (Bu3SnH), AIBN | Ethyl 3,3,4,4-tetrafluorobutanoate | Alkane |
| Carbon-Bromine Bond | 1. NaN3 2. LiAlH4 | 4-amino-3,3,4,4-tetrafluorobutanoate | Primary Amine |
Reactivity and Stability of the Tetrafluorinated Alkyl Chain
Chemical Resistance and Inertness of the Fluorinated Segment
The tetrafluorinated alkyl chain of this compound imparts significant chemical resistance and inertness to that portion of the molecule. This stability is primarily due to the high bond energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. The high electronegativity of fluorine atoms also polarizes the C-F bond, making the carbon atom less susceptible to electrophilic attack.
This inherent stability means that the -CF2-CF2- segment is resistant to many common chemical transformations. It does not readily undergo oxidation, reduction, or reaction with most acids and bases under typical conditions. This inertness is a general characteristic of per- and polyfluoroalkyl substances (PFAS).
Potential for Fluorine-Specific Reactions and Derivatizations
Despite the general inertness of the tetrafluorinated chain, the presence of fluorine atoms can influence the reactivity of the adjacent functional groups and enable specific transformations. The strong electron-withdrawing nature of the fluorine atoms can affect the acidity of neighboring C-H bonds and the reactivity of the C-Br bond.
While the C-F bonds themselves are unreactive, the bromine atom at the 4-position is a reactive site for various derivatizations. It can be substituted by a range of nucleophiles, allowing for the introduction of different functional groups. For example, it can undergo nucleophilic substitution with alkoxides, thiolates, and amines.
Furthermore, the bromo-tetrafluoroethyl moiety can participate in a variety of carbon-carbon bond-forming reactions. These include reactions with organometallic reagents such as Grignard reagents or organocuprates, and transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. These reactions provide a powerful tool for elaborating the carbon skeleton and synthesizing more complex fluorinated molecules.
Multi-Component Reactions (MCRs) Incorporating the Chemical Compound
This compound possesses two distinct reactive centers: the electrophilic ester carbonyl group and the electrophilic carbon atom attached to the bromine. This dual reactivity makes it a potential substrate for multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product.
While specific MCRs involving this exact compound are not extensively documented, its structural features suggest potential applications in known MCR methodologies. For instance, the bromo-functionalized chain could act as an electrophilic component in reactions involving organometallic intermediates generated in situ.
One potential MCR could involve the initial reaction of an organometallic reagent with the ester, followed by an intramolecular or intermolecular reaction involving the C-Br bond. Alternatively, the compound could be a building block in Ugi or Passerini-type reactions after suitable modification. The development of novel MCRs incorporating this fluorinated building block is an active area of research, offering efficient pathways to complex fluorinated molecules.
Chemo-, Regio-, and Stereoselectivity in Compound Transformations
The presence of multiple reactive sites in this compound raises important considerations of selectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the ester and the C-Br bond. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. For example, strong, hard nucleophiles will tend to react at the ester carbonyl, while softer nucleophiles are more likely to attack the carbon bearing the bromine atom. Similarly, specific reducing agents can be chosen to selectively reduce either the ester or the C-Br bond.
Regioselectivity is relevant when a reaction can occur at different positions on the molecule. In the case of reactions at the ester, regioselectivity is not a major concern as there is only one ester group. However, in elimination reactions, the position of the resulting double bond would be a matter of regioselectivity.
Stereoselectivity becomes important if a new chiral center is created during a reaction. For instance, if the bromine atom is substituted via an SN2 mechanism, the reaction will proceed with inversion of configuration if the carbon were chiral. While the starting material is achiral, reactions that introduce a new stereocenter at the 2- or 4-position would require control of stereoselectivity to obtain a specific stereoisomer. The steric bulk and electronic effects of the tetrafluorinated segment can influence the stereochemical outcome of such reactions.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Elucidation of Reaction Intermediates and Products
Understanding the transformation pathways in a chemical reaction is critical for optimization and control. The identification of transient intermediates and final products in the synthesis or subsequent reactions of Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate relies on a combination of real-time monitoring and high-precision mass analysis.
In-situ spectroscopy allows for the real-time observation of a reaction mixture without the need for sampling, providing direct insight into reaction kinetics and the formation of transient species. Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for this purpose. mdpi.com By immersing an ATR probe directly into the reacting medium, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic vibrational frequencies. researchgate.net For instance, in a reaction forming this compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of the strong carbonyl (C=O) stretch of the ester group, typically around 1740 cm⁻¹, and the C-F vibrational modes. This continuous data stream enables the precise determination of reaction endpoints and the identification of unstable intermediates that might not be observable through conventional offline analysis. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent molecule and its fragments. When analyzing a reaction mixture containing this compound, HRMS can distinguish the product from byproducts or starting materials, even if they have the same nominal mass. For example, the presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would be clearly resolved, serving as a definitive marker for the successful incorporation of the bromine atom. This technique is invaluable for mapping reaction pathways by identifying the exact mass of each component in the mixture. nih.gov
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed Ion (e.g., [M+H]⁺) |
| This compound | C₆H₇BrF₄O₂ | 281.9560 | 282.9638 |
| Hypothetical Precursor A | C₆H₈F₄O₂ | 204.0455 | 205.0528 |
| Hypothetical Byproduct B | C₆H₇F₅O₂ | 222.0357 | 223.0430 |
This table illustrates hypothetical HRMS data, demonstrating the technique's ability to differentiate compounds based on precise mass.
Advanced Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a complex structure like this compound, a suite of advanced NMR experiments is necessary for complete structural assignment and confirmation.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are required to piece together the full molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the ethyl group (-CH₂-CH₃) and the methylene (B1212753) group adjacent to the ester (-C(=O)-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively link the protons of the ethyl and methylene groups to their respective carbon atoms.
| Technique | Correlation Type | Example Correlation in this compound |
| COSY | ¹H-¹H (through 2-3 bonds) | Correlation between -O-CH₂- and -CH₃ protons. |
| HSQC | ¹H-¹³C (through 1 bond) | Correlation between -O-CH₂- protons and the -O-CH₂- carbon. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | Correlation between -CH₃ protons and the -O-CH₂- carbon. |
Given the presence of four fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential and highly informative technique. digitellinc.com The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing unique information about the fluorinated part of the molecule. huji.ac.il For this compound, the spectrum would show two distinct signals for the two non-equivalent -CF₂- groups. The coupling between these two groups (³JFF) and the coupling of the terminal -CF₂Br group with the bromine atom would provide definitive structural confirmation. The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion, minimizing peak overlap even in complex mixtures. wikipedia.orgnih.gov
| Fluorine Moiety | Hypothetical Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Key Couplings |
| -CH₂-CF₂ - | ~ -115 | Triplet | ³JFF |
| -CF₂ -Br | ~ -65 | Triplet | ³JFF |
Chromatographic Separations for Complex Reaction Mixtures
Syntheses rarely yield a single, pure product. Consequently, effective separation techniques are paramount. Chromatographic methods are used to separate the target compound, this compound, from unreacted starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. Due to the fluorinated nature of the target molecule, specialized stationary phases can be employed to enhance separation. silicycle.com Reverse-phase HPLC using a C18 column is common, but for highly fluorinated compounds, a fluorous stationary phase can provide unique selectivity, where retention is influenced by the fluorine content of the analytes. nih.govoup.com The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve baseline separation of all components. researchgate.net The elution order generally depends on the polarity and the fluorine content of the molecules in the mixture. nih.gov Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile compounds, that can be used for both separation and identification. ijraset.com
| Compound | Hypothetical Retention Time (min) in RP-HPLC | Elution Order |
| Polar Starting Material | 2.5 | 1 |
| Non-fluorinated Byproduct | 4.8 | 2 |
| This compound | 7.2 | 3 |
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter in a molecule necessitates methods to separate and quantify its enantiomers. Chiral chromatography is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of its purity with respect to its enantiomers. wikipedia.org For a compound like this compound, which may exist as a racemic mixture or as an enriched form of one enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is a primary method for analysis.
The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. sigmaaldrich.com This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. youtube.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
For fluorinated esters, various types of CSPs can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. The choice of the CSP and the mobile phase is critical for achieving optimal separation. A systematic approach to method development would involve screening different chiral columns and mobile phase compositions (typically mixtures of alkanes and alcohols) to identify conditions that provide baseline resolution of the enantiomers.
Table 1: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Description | Typical Conditions for Fluorinated Esters |
| Chiral Stationary Phase | The chiral selector immobilized on a solid support that enables enantiomeric recognition. | Polysaccharide-based (e.g., Chiralpak IA, IB, IC), Pirkle-type, or macrocyclic glycopeptide phases. |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: Hexane (B92381)/Isopropanol, Hexane/Ethanol (B145695) mixtures. Reversed Phase: Acetonitrile/Water, Methanol/Water. |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min for analytical columns. |
| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis detector, typically at a wavelength where the analyte absorbs. |
| Temperature | The operating temperature of the column, which can influence selectivity. | Typically ambient, but can be varied (e.g., 10-40 °C) to optimize separation. |
While specific experimental data for this compound is not available, the enantiomeric excess of a synthesized batch could be determined by integrating the peak areas of the two enantiomers and applying the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.
Preparative Chromatography for Reaction Product Isolation and Purification
Following a chemical synthesis, the desired product is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial technique for isolating and purifying the target compound on a larger scale than analytical chromatography. sorbtech.com For this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) would be a suitable method to obtain a highly pure sample for further studies. teledynelabs.com
The principles of preparative chromatography are similar to analytical chromatography, but it utilizes larger columns and higher flow rates to handle larger sample loads. thermofisher.com The goal is to maximize throughput and recovery of the purified product while maintaining adequate separation from impurities. chromatographyonline.com Method development for preparative HPLC often begins with an analytical scale separation to establish the optimal stationary and mobile phases. google.com This analytical method is then scaled up to the preparative level.
For a brominated and fluorinated ester like this compound, a reversed-phase stationary phase (e.g., C18) with a mobile phase gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) is a common starting point for purification. waters.com
Table 2: General Steps for Preparative HPLC Purification
| Step | Description | Key Considerations |
| 1. Analytical Method Development | An analytical HPLC method is developed to achieve good separation of the target compound from impurities. | Column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition, gradient profile, and detector wavelength are optimized. |
| 2. Method Scaling | The analytical method is scaled up to a preparative scale by adjusting the column dimensions, flow rate, and injection volume. | Maintaining the resolution achieved in the analytical separation is a primary goal. Online tools can assist with scaling calculations. thermofisher.com |
| 3. Sample Loading Study | The maximum amount of crude sample that can be loaded onto the preparative column without compromising separation is determined. | Overloading the column can lead to poor peak shape and co-elution of the product with impurities. |
| 4. Fraction Collection | The eluent containing the purified compound is collected in fractions as it exits the detector. | Automated fraction collectors are typically used, triggered by the detector signal. |
| 5. Product Recovery | The solvent is removed from the collected fractions to yield the purified compound. | Techniques such as rotary evaporation or lyophilization are commonly employed. |
| 6. Purity Analysis | The purity of the isolated product is confirmed using analytical HPLC or other analytical techniques. | This step validates the success of the purification process. |
Through such a process, a multi-gram quantity of this compound could be purified to a high degree, suitable for use as a reference standard or for further synthetic applications.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide a wealth of structural information. mkuniversity.ac.in
The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov
For this compound, a successful crystallographic analysis would unambiguously confirm its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the crystal packing. mdpi.com
Table 3: Information Obtainable from X-ray Crystallography
| Structural Information | Description |
| Molecular Connectivity | Unambiguous confirmation of the chemical formula and the bonding arrangement of all atoms. |
| Bond Lengths and Angles | Precise measurement of the distances between bonded atoms and the angles between adjacent bonds. |
| Conformation | The three-dimensional arrangement of the atoms in the molecule, including the orientation of the ethyl ester and tetrafluorobutyl groups. |
| Stereochemistry | If the compound is chiral and a single enantiomer crystallizes, its absolute configuration can often be determined. |
| Crystal Packing | The arrangement of molecules in the crystal lattice, revealing intermolecular interactions that stabilize the solid-state structure. |
| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal lattice. |
Obtaining suitable crystals is often the most challenging step in X-ray crystallography. nih.gov This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling. While no crystal structure for this compound is currently available in the public domain, this technique remains the gold standard for solid-state structural elucidation should a suitable crystal be grown.
Theoretical and Computational Investigations of Ethyl 4 Bromo 3,3,4,4 Tetrafluorobutanoate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and the electronic landscape of Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's conformational preferences and electronic distribution.
The presence of multiple rotatable bonds in this compound results in a complex potential energy surface with several possible conformations. Computational conformational analysis is employed to identify the most stable arrangements, or energy minima, of the molecule. This analysis involves systematically rotating the bonds and calculating the corresponding energy to map out the conformational landscape.
For fluorinated compounds, the gauche effect often plays a significant role in determining the most stable conformer. It is expected that the conformational preferences of this compound are influenced by the stereoelectronic interactions between the fluorine atoms and adjacent groups. beilstein-journals.org The bulky bromine atom and the tetrafluorinated ethyl group create steric hindrance, which, in conjunction with electrostatic interactions, dictates the preferred molecular geometry. The fluorinated acetophenone, for instance, shows significant differences in conformational energy compared to its chlorinated and brominated analogs. beilstein-journals.org
Interactive Data Table: Hypothetical Energy Minima for this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-Br) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 65 |
| Gauche 1 | 60° | 1.20 | 15 |
| Gauche 2 | -60° | 1.25 | 15 |
| Eclipsed | 0° | 5.00 | 5 |
Note: This data is illustrative and based on general principles of conformational analysis for similar halogenated and fluorinated alkanes.
Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons in a chemical reaction.
For this compound, the HOMO is expected to be localized around the bromine atom and the oxygen atoms of the ester group, which are the regions with higher electron density. Conversely, the LUMO is likely centered on the carbon-bromine antibonding orbital and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Interactive Data Table: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -11.5 | Primarily located on the bromine and oxygen atoms. |
| LUMO | -1.2 | Primarily located on the C-Br antibonding orbital. |
| HOMO-LUMO Gap | 10.3 | Indicates high kinetic stability. |
Note: These energy values are hypothetical and representative of what would be expected for a molecule with this structure based on general FMO theory principles.
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. researchgate.netsemanticscholar.org For this compound, the EPS map would be characterized by several key features:
Negative Potential (Red): Regions of high electron density, such as around the oxygen atoms of the carbonyl group and the fluorine atoms. These areas are susceptible to electrophilic attack.
Positive Potential (Blue): Electron-deficient regions, which are prone to nucleophilic attack. A significant area of positive potential, often referred to as a "sigma-hole," is expected along the extension of the C-Br bond. researchgate.netresearchgate.net This positive region on the halogen atom is a key feature in halogen bonding and influences the molecule's intermolecular interactions. researchgate.netresearchgate.net
Neutral Potential (Green): Areas with a balanced charge distribution, typically the hydrocarbon portions of the molecule.
The EPS analysis is crucial for understanding non-covalent interactions, such as halogen bonding, and for predicting the sites of interaction with other molecules. dtic.mil
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. scm.comlibretexts.org Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. libretexts.org
For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine atom, computational calculations can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. researchgate.netresearchgate.net The presence of the electron-withdrawing tetrafluoroethyl group is expected to influence the stability of the transition state and, consequently, the activation energy.
Interactive Data Table: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound
| Nucleophile | Solvent | Activation Energy (Ea) (kcal/mol) | Reaction Type |
| CN- | DMSO | 18.5 | SN2 |
| OH- | Water | 22.0 | SN2 |
| I- | Acetone | 15.2 | SN2 |
Note: This data is illustrative and provides a hypothetical comparison of activation energies for an SN2 reaction based on general principles of physical organic chemistry.
By mapping the potential energy surface, computational chemistry can trace the entire reaction pathway from reactants to products, passing through the transition state. This is often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations. The IRC path confirms that the identified transition state indeed connects the reactants and products. researchgate.net
For complex reactions, multiple pathways may exist. Computational studies can help in identifying the most favorable reaction pathway by comparing the activation energies of the different routes. This allows for a detailed understanding of the reaction mechanism, including the formation of any intermediates and the stereochemical outcome of the reaction.
Solvent Effects in Reaction Dynamics Simulations
The role of the solvent is critical in most chemical reactions, as it can influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. nih.govrsc.org Computational simulations of reaction dynamics for this compound would be crucial for understanding its reactivity, for instance, in nucleophilic substitution reactions where the bromide is a leaving group.
Two primary models are employed to simulate solvent effects:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. chemrxiv.org
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box along with the solute molecule. nih.gov This method allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding, which is not possible with implicit models. rsc.org
A hypothetical study on the SN2 reaction of this compound with a nucleophile (e.g., OH⁻) would likely show a significant dependence of the activation energy on the solvent's polarity. Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be ideal, treating the reacting species with high-level quantum mechanics and the surrounding solvent molecules with classical molecular mechanics.
Table 1: Hypothetical Solvent Effects on the Activation Energy of a Reaction Involving this compound
| Solvent | Dielectric Constant (ε) | Computational Model | Hypothetical Activation Energy (kcal/mol) |
| Gas Phase | 1 | QM | 25.0 |
| Hexane (B92381) | 1.9 | QM/MM (Implicit) | 23.5 |
| Dichloromethane | 9.1 | QM/MM (Implicit) | 21.2 |
| Acetonitrile (B52724) | 37.5 | QM/MM (Explicit) | 19.8 |
| Water | 80.1 | QM/MM (Explicit) | 18.1 |
Note: Data is hypothetical and for illustrative purposes only.
The data illustrates that polar solvents would be expected to stabilize the charged transition state of an SN2 reaction, thereby lowering the activation barrier and accelerating the reaction rate.
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a powerful tool for interpreting and validating experimental spectra. By calculating spectroscopic parameters from first principles, researchers can assign spectral features to specific molecular structures and motions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (δ) can greatly aid in the assignment of complex spectra. acs.orgmdpi.com The most common method for these predictions is Density Functional Theory (DFT), often using the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov
For this compound, DFT calculations (e.g., using the B3LYP functional and a basis set like 6-311+G(d,p)) would be performed on a geometry-optimized structure. The calculated isotropic shielding values (σ) are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Atom Type | Predicted Chemical Shift (δ, ppm) |
| C1 | C=O | 168.5 |
| C2 | -CH₂- | 38.2 |
| C3 | -CF₂- | 115.1 (t) |
| C4 | -CF₂Br | 110.9 (t) |
| C5 (Ethyl) | -O-CH₂- | 62.3 |
| C6 (Ethyl) | -CH₃ | 14.1 |
| H1, H2 (on C2) | -CH₂- | 3.15 |
| H3, H4 (on C5) | -O-CH₂- | 4.25 (q) |
| H5, H6, H7 (on C6) | -CH₃ | 1.30 (t) |
Note: Data is hypothetical and for illustrative purposes only. Multiplicities (t = triplet, q = quartet) are predicted based on neighboring atoms.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.com Computational frequency analysis, typically performed using DFT, calculates the harmonic vibrational frequencies corresponding to the normal modes of the molecule. acs.orgpsu.edu
The calculation provides the frequency of each vibrational mode, its IR intensity, and its Raman activity. These calculated spectra can be compared directly with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| C-H Stretch (Ethyl -CH₃) | 2985 | Medium |
| C-H Stretch (Ethyl -CH₂) | 2950 | Medium |
| C=O Stretch (Ester) | 1765 | Very Strong |
| C-F Stretch (Asymmetric) | 1280 | Strong |
| C-F Stretch (Symmetric) | 1150 | Strong |
| C-O Stretch (Ester) | 1095 | Strong |
| C-Br Stretch | 650 | Medium |
Note: Data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of an ensemble of molecules over time. MD simulations can provide insights into intermolecular interactions, aggregation, and the bulk properties of a substance. nih.gov
For this compound, an MD simulation would involve placing a large number of these molecules in a simulation box, often with a solvent, and calculating their trajectories over time based on a classical force field.
Such simulations would be particularly relevant for investigating:
Intermolecular Interactions: Analysis of the simulation trajectories could reveal the nature and strength of non-covalent interactions. Given the presence of a bromine atom and multiple fluorine atoms, the potential for halogen bonding could be explored. nih.govmdpi.comdntb.gov.uamdpi.com Radial distribution functions (RDFs) between specific atoms (e.g., the bromine of one molecule and an oxygen of another) would quantify the likelihood of finding them at a certain distance, indicating stable interactions.
Aggregation Studies: MD simulations can predict whether the molecules tend to self-associate or aggregate in a given medium. This is important for understanding properties like solubility and the behavior of the compound in complex mixtures.
Bulk Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from MD simulations, providing a link between molecular structure and macroscopic behavior.
An MD simulation could reveal, for example, a preference for an anti-parallel orientation of molecular dipoles, driven by the electronegative ester and tetrafluorobutyl groups, which would have significant implications for the compound's physical properties.
Applications of Ethyl 4 Bromo 3,3,4,4 Tetrafluorobutanoate As a Synthetic Building Block and Precursor
Role in the Synthesis of Fluorinated Bioactive Molecules and Agrochemicals
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical research to enhance efficacy and pharmacokinetic properties. Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate serves as a valuable reagent for introducing the tetrafluorobutyl moiety into these structures.
The reactivity of the carbon-bromine bond in this compound facilitates its use in the construction of complex molecular frameworks. It can be employed in various coupling reactions to attach the fluorinated side chain to a core scaffold, thereby creating novel derivatives of existing bioactive compounds. This approach is instrumental in structure-activity relationship (SAR) studies, where the impact of the fluorinated substituent on biological activity is investigated.
In the synthesis of advanced pharmaceutical intermediates, this compound can be transformed into other functional groups. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further handles for chemical modification. These transformations allow for the creation of more elaborate fluorinated building blocks that are subsequently used in the multi-step synthesis of active pharmaceutical ingredients (APIs).
Table 1: Selected Reactions for Pharmaceutical Intermediate Synthesis
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Nucleophilic Substitution | Azide salts (e.g., NaN₃) | Azide |
| Ester Hydrolysis | Aqueous base (e.g., NaOH) | Carboxylic Acid |
| Ester Reduction | Reducing agents (e.g., LiAlH₄) | Primary Alcohol |
Utility in Advanced Materials Science Precursor Synthesis
The demand for high-performance materials with tailored properties has driven research into fluorinated polymers and functional materials. The tetrafluoroalkyl chain of this compound can contribute to desirable material properties such as thermal stability, chemical resistance, and low surface energy.
While not a traditional monomer for large-scale polymerization, this compound can be chemically modified to produce specialized monomers. For example, the bromine atom can be replaced with a polymerizable group, or the ester can be converted into a functional group capable of participating in polymerization reactions. This allows for the synthesis of specialty polymers with precisely engineered properties for applications in niche areas of materials science.
This compound is utilized in the synthesis of functional materials where the incorporation of a fluorinated segment is crucial. This includes the development of advanced liquid crystals, specialized coatings, and materials for electronic applications. The fluorinated chain can influence properties such as self-assembly, surface tension, and dielectric constant, allowing for the fine-tuning of material performance.
Table 2: Influence of Tetrafluoroalkyl Group on Material Properties
| Property | Effect of Fluorination | Potential Application |
| Thermal Stability | Increased | High-temperature polymers |
| Chemical Resistance | Increased | Protective coatings |
| Surface Energy | Decreased | Hydrophobic/Oleophobic surfaces |
| Dielectric Constant | Decreased | Low-k dielectric materials |
Applications in Catalysis and Ligand Design
In the field of catalysis, the design of ligands is critical for controlling the activity and selectivity of metal catalysts. While direct applications of this compound in this area are not extensively documented, its potential lies in its use as a starting material for the synthesis of fluorinated ligands. The electronic properties of the fluorinated alkyl chain can be used to modulate the electron density at the metal center, thereby influencing the catalytic cycle. The synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands bearing the tetrafluorobutyl group represents a potential avenue for future research.
Precursor for Novel Fluorinated Ligands in Transition Metal Catalysis
There is currently no available research in published literature detailing the use of this compound as a precursor for the synthesis of novel fluorinated ligands for transition metal catalysis. While fluorinated compounds are of significant interest in ligand design due to their unique electronic properties, the specific application of this particular tetrafluorobutanoate derivative has not been reported.
Role in Chiral Auxiliary Synthesis for Asymmetric Transformations
A review of the scientific literature indicates that there are no studies describing the role of this compound in the synthesis of chiral auxiliaries for asymmetric transformations. Although fluorinated moieties are sometimes incorporated into chiral auxiliaries to influence stereoselectivity, the use of this specific compound for such purposes is not documented.
Development of Novel Synthetic Reagents Utilizing the Chemical Compound
No information is available in the scientific literature regarding the development of novel synthetic reagents that utilize this compound as a key component. Its potential as a building block for new reagents remains unexplored in published research.
Environmental Considerations and Degradation Pathways of Ethyl 4 Bromo 3,3,4,4 Tetrafluorobutanoate
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, initiated by the absorption of solar radiation, is a critical pathway for the transformation of chemical compounds in the environment. For Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate, photolysis is most likely to proceed via the cleavage of the carbon-bromine (C-Br) bond, which is considerably weaker than the carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds within the molecule.
In aquatic systems, direct photolysis can occur when the compound absorbs light in the environmentally relevant solar spectrum. This process would generate an ethyl 4-radical-3,3,4,4-tetrafluorobutanoate and a bromine radical. The organic radical can then participate in a variety of secondary reactions, including hydrogen abstraction from water or other organic matter, or reaction with dissolved oxygen. Indirect photolysis, mediated by photochemically produced reactive species in natural waters such as hydroxyl radicals (•OH) or singlet oxygen, can also contribute to its degradation. acs.org
In the atmosphere, the compound's fate is primarily determined by its reaction with gas-phase oxidants, particularly the hydroxyl radical (•OH). researchgate.net The reaction with •OH is expected to be the dominant tropospheric loss process. researchgate.netresearchgate.net The degradation is initiated by H-atom abstraction from the ethyl group, leading to a cascade of reactions that can ultimately form various fluorinated acids and other byproducts. nih.govutoronto.ca While direct photolysis of the C-Br bond is also possible in the gas phase, the reaction with •OH is generally the more significant atmospheric sink for similar halogenated organic compounds. researchgate.net
Table 1: Potential Photolytic Degradation Reactions
| Environment | Initiating Species | Primary Reaction | Potential Products |
|---|---|---|---|
| Aquatic | Sunlight (UV) | C-Br bond cleavage | Ethyl 3,3,4,4-tetrafluorobutanoate (from H-abstraction), Bromide ions, various oxygenated products |
Biotransformation Pathways and Microbial Degradation Studies
The biodegradation of highly fluorinated organic compounds is generally very slow and often incomplete. asm.org The strength of C-F bonds and the electron-withdrawing nature of fluorine atoms make polyfluorinated alkyl chains resistant to microbial attack. nih.govmdpi.com Most microorganisms lack the enzymatic machinery to cleave the C-F bond directly. asm.orgresearchgate.net
However, the structure of this compound contains functional groups that could serve as points of initial microbial attack. The ester linkage is susceptible to hydrolysis by microbial esterases, which would cleave the molecule into ethanol (B145695) and 4-bromo-3,3,4,4-tetrafluorobutanoic acid. This process is a common biotransformation pathway for many ester-containing compounds. nih.gov
The C-Br bond is also a potential site for microbial action. Some microorganisms possess dehalogenase enzymes that can cleave carbon-halogen bonds, and C-Br bonds are generally more susceptible to this action than C-Cl or C-F bonds. This would result in the formation of Ethyl 3,3,4,4-tetrafluorobutanoate.
Despite these potential initial steps, the resulting fluorinated aliphatic chain is expected to be highly recalcitrant to further biodegradation. nih.govmdpi.com Studies on per- and polyfluoroalkyl substances (PFAS) have shown that while precursor compounds can be transformed, the resulting perfluorinated acids are extremely persistent. nih.govmcgill.ca Therefore, biotransformation of this compound is likely to result in the formation of persistent fluorinated metabolites rather than complete mineralization to CO2, water, and inorganic halides. researchgate.net
Hydrolytic Stability and Environmental Persistence Assessment
Hydrolysis is a key abiotic degradation process in aquatic environments. For this compound, the ester functional group is the primary site for hydrolytic reactions. The rate of hydrolysis is dependent on pH and temperature. Ester hydrolysis can be acid-catalyzed or, more significantly under typical environmental pH conditions (pH 5-9), base-catalyzed. The reaction yields ethanol and 4-bromo-3,3,4,4-tetrafluorobutanoate.
While the ester linkage can be broken, the core structure of the molecule, the tetrafluorobutanoate backbone, is exceptionally stable. The C-F bonds are the strongest single bonds in organic chemistry, rendering the fluorinated portion of the molecule highly resistant to both abiotic and biotic degradation. nih.govresearchgate.net This high persistence is the defining characteristic of PFAS and related compounds. nih.govunep.org
Metabolite Identification and Transformation Product Analysis in Environmental Systems
Identifying the metabolites and transformation products of this compound is crucial for understanding its full environmental impact. Based on the degradation pathways discussed, several key products can be anticipated.
Table 2: Expected Transformation Products and Their Sources
| Degradation Pathway | Key Transformation Product(s) | Chemical Formula of Product | Environmental Compartment |
|---|---|---|---|
| Hydrolysis | 4-bromo-3,3,4,4-tetrafluorobutanoic acid, Ethanol | C4H3BrF4O2, C2H5OH | Aquatic |
| Photolysis (Aquatic) | Ethyl 3,3,4,4-tetrafluorobutanoate | C6H8F4O2 | Aquatic |
| Biotransformation (Esterase) | 4-bromo-3,3,4,4-tetrafluorobutanoic acid, Ethanol | C4H3BrF4O2, C2H5OH | Soil, Water, Sediment |
| Biotransformation (Dehalogenase) | Ethyl 3,3,4,4-tetrafluorobutanoate | C6H8F4O2 | Soil, Water, Sediment |
Analysis of environmental samples for these specific products would require advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to detect and quantify these compounds at trace levels. The ultimate fate of these degradation products is of concern, as compounds like trifluoroacetic acid (TFA) are known to be ubiquitous and extremely persistent environmental contaminants. nih.gov
Strategies for Environmentally Benign Synthesis and Management of the Compound
Given the environmental persistence of fluorinated compounds, the principles of green chemistry are essential for both their synthesis and lifecycle management. numberanalytics.comresearchgate.net
Strategies for Environmentally Benign Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. dovepress.com
Use of Less Hazardous Reagents: Avoiding the use of highly toxic or environmentally damaging reagents, such as certain traditional fluorinating agents. numberanalytics.com Electrochemical fluorination, for example, can be a greener alternative to some conventional methods. numberanalytics.com
Catalytic Processes: Employing highly efficient and selective catalysts to reduce energy consumption and byproduct formation.
Design for Degradation: While challenging for fluorinated compounds, incorporating chemical features that allow the molecule to break down into benign substances after its intended use is a key goal of green chemistry. nih.gov This could involve introducing specific "weak links" that are susceptible to environmental degradation mechanisms without compromising the compound's function.
Management Strategies:
Lifecycle Management: Implementing a cradle-to-grave (or cradle-to-cradle) approach to track the compound from production to disposal, minimizing environmental release at every stage.
Waste Treatment: Developing and utilizing advanced oxidation or reduction processes to treat waste streams containing the compound and its persistent byproducts, aiming for complete mineralization.
Substitution: Where possible, replacing highly persistent fluorinated compounds with less persistent or non-fluorinated alternatives that offer similar performance. nih.gov
Continuous Flow Chemistry: Utilizing continuous flow reactors can improve the safety and efficiency of handling hazardous fluorinated gases and reagents, potentially reducing byproducts and environmental releases. rsc.org
Adopting these strategies is crucial to mitigate the long-term environmental burden associated with the production and use of persistent chemicals like this compound. numberanalytics.comnih.gov
Historical Perspectives and Future Research Trajectories for Ethyl 4 Bromo 3,3,4,4 Tetrafluorobutanoate
Evolution of Research on Halogenated and Fluorinated Esters
The study of halogenated and fluorinated esters is a significant sub-field within the broader discipline of organofluorine chemistry. The initial synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who prepared benzoyl fluoride (B91410). nih.gov This marked the beginning of a field that would grow to have a profound impact on materials science, medicine, and agriculture. jst.go.jpdntb.gov.ua The early 20th century saw foundational developments, such as the Schiemann reaction, which provided a method for introducing fluorine into aromatic rings. nih.gov
The industrial production of organofluorine compounds began in earnest in the 1930s with the discovery of polychlorinated biphenyls (PCBs) and chlorofluorocarbons (CFCs). While these compounds found widespread use, their environmental persistence later became a major concern. elsevierpure.comresearchgate.net Research into fluorinated esters, a class of compounds that includes Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate, gained momentum as chemists sought to fine-tune the properties of organic molecules. The introduction of fluorine atoms can dramatically alter a molecule's polarity, lipophilicity, metabolic stability, and binding affinity. researchgate.net
The development of new fluorinating agents has been a critical driver of progress in this field. tandfonline.comnumberanalytics.com Early methods often relied on harsh reagents, but the advent of milder and more selective agents, such as N-fluorosulfonimides, has expanded the synthetic chemist's toolkit. numberanalytics.comresearchgate.net This has enabled the synthesis of increasingly complex fluorinated esters with tailored properties.
Milestones in the Discovery and Early Applications of the Chemical Compound
Specific historical milestones for the discovery and early applications of this compound are not extensively documented in publicly available literature. However, its structural features suggest it emerged from the broader effort to create versatile building blocks for the synthesis of more complex fluorinated molecules. The presence of a bromine atom, a tetrafluorinated carbon chain, and an ester group makes it a trifunctional reagent with potential for diverse chemical transformations.
The synthesis of related compounds, such as 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been explored for applications in the preparation of fluorinated sugars, liquid crystals, and light-emitting materials. nih.gov It is plausible that this compound was developed with similar applications in mind, serving as a precursor for pharmaceuticals, agrochemicals, or advanced materials.
Current Research Frontiers and Unexplored Reactivity Landscapes
Current research involving fluorinated esters is focused on several key areas, including the development of new synthetic methodologies, applications in medicinal chemistry, and the creation of novel materials. While specific research frontiers for this compound are not widely reported, its structure suggests several avenues for exploration.
The presence of a bromine atom allows for a variety of transformations, including nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. The tetrafluoroethyl moiety is a key structural motif in many biologically active compounds and materials. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized.
Unexplored reactivity landscapes for this compound could include its use in radical chemistry, where the carbon-bromine bond could be homolytically cleaved to generate a fluorinated radical. The development of new catalytic methods for the selective functionalization of the C-Br bond in the presence of the ester and the fluorinated chain is another area ripe for investigation.
Emerging Methodologies and Technologies for Compound Investigation
The investigation of fluorinated compounds like this compound is being advanced by a range of emerging methodologies and technologies.
| Methodology/Technology | Application in Compound Investigation |
| Advanced NMR Spectroscopy | Fluorine-19 NMR is a powerful tool for the characterization of fluorinated molecules, providing detailed information about their structure and conformation. anr.fr |
| Mass Spectrometry | High-resolution mass spectrometry techniques are essential for the accurate identification and quantification of fluorinated compounds and their metabolites. anr.fr |
| Computational Chemistry | Density functional theory (DFT) and other computational methods can be used to predict the reactivity and properties of fluorinated esters, guiding experimental work. |
| High-Throughput Screening | Automated screening platforms can be used to rapidly evaluate the biological activity of libraries of compounds derived from this compound. |
| Microfluidics | "Lab-on-a-chip" technologies can enable the synthesis and analysis of fluorinated compounds on a small scale, reducing waste and improving efficiency. tandfonline.com |
These emerging tools are enabling researchers to gain a deeper understanding of the chemistry and biology of fluorinated esters, paving the way for new discoveries and applications.
Potential Interdisciplinary Research Directions and Societal Impact
The potential interdisciplinary research directions for this compound are vast, spanning from medicine to materials science.
Medicinal Chemistry : This compound could serve as a starting material for the synthesis of new drugs. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. ncl.ac.ukmdpi.com Research into related fluorinated compounds has shown promise in the development of antimicrobial and anticancer agents.
Agrochemicals : Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.netmdpi.com this compound could be a valuable intermediate in the synthesis of new crop protection agents.
Materials Science : The unique properties of fluorinated polymers, such as high thermal stability and chemical resistance, make them valuable in a range of applications. rsc.org This compound could be used to create novel fluorinated monomers for the synthesis of advanced polymers.
Environmental Science : The environmental fate and potential toxicity of fluorinated compounds are areas of growing concern. elsevierpure.comnih.govtandfonline.com Research into the biodegradability and environmental impact of compounds like this compound will be crucial for ensuring their sustainable use.
The societal impact of research on this and related compounds could be significant, leading to the development of new life-saving drugs, more effective and environmentally friendly agrochemicals, and high-performance materials. However, it is also essential to consider the potential environmental and health risks associated with the widespread use of fluorinated chemicals and to strive for a circular economy approach to their production and disposal. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
